3-cyclopropyl-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole
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Overview
Description
3-cyclopropyl-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole is a complex organic compound that features a unique combination of cyclopropyl, imidazole, azetidine, and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by cyclization.
Synthesis of Azetidine Derivative: The azetidine ring is formed by the reaction of a suitable amine with an epoxide, followed by cyclization.
Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by the reaction of thiosemicarbazide with a suitable aldehyde or ketone.
Coupling Reactions: The final compound is obtained by coupling the cyclopropyl, imidazole, azetidine, and thiadiazole moieties under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and thiadiazole rings.
Reduction: Reduction reactions can occur at the azetidine ring, leading to the formation of various reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the imidazole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkyl halides, and acyl chlorides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
3-cyclopropyl-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-cyclopropyl-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- **3-cyclopropyl-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-triazole
- **3-cyclopropyl-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-oxadiazole
Uniqueness
3-cyclopropyl-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties compared to its triazole and oxadiazole analogs .
Properties
Molecular Formula |
C13H17N5S |
---|---|
Molecular Weight |
275.38 g/mol |
IUPAC Name |
3-cyclopropyl-5-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C13H17N5S/c1-9-14-4-5-17(9)6-10-7-18(8-10)13-15-12(16-19-13)11-2-3-11/h4-5,10-11H,2-3,6-8H2,1H3 |
InChI Key |
OXFRDSNAYMFJSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C3=NC(=NS3)C4CC4 |
Origin of Product |
United States |
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